![molecular formula C14H16O2 B12313425 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6319-20-6](/img/structure/B12313425.png)
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C14H16O2. It is a derivative of bicyclo[2.2.1]heptane, featuring a phenyl group and a carboxylic acid functional group.
Vorbereitungsmethoden
The synthesis of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The phenyl group can be introduced through Friedel-Crafts alkylation, and the carboxylic acid group can be added via oxidation of an appropriate precursor . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets in biological systems. For instance, its anticholinergic properties suggest it may inhibit acetylcholine receptors, affecting neurotransmission in the central nervous system . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the phenyl group, making it less complex and potentially less versatile in certain applications.
2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but different positioning of the phenyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6319-20-6 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16) |
InChI-Schlüssel |
NNUSVTIAASPYFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


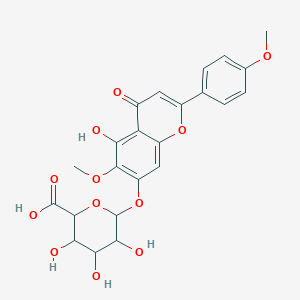

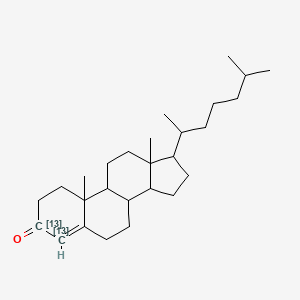
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)


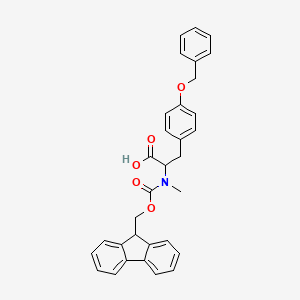
![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)

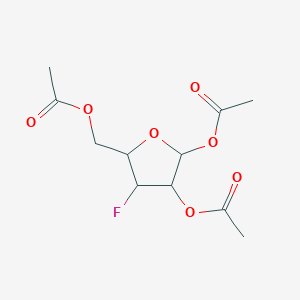
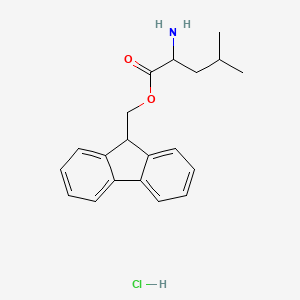
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)

